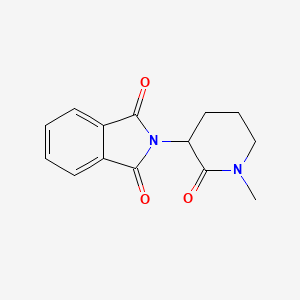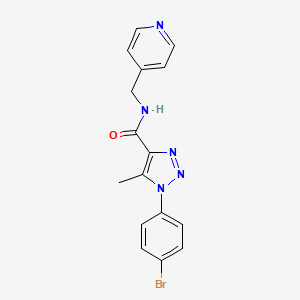![molecular formula C16H17N5OS2 B12489942 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole and thiadiazole moieties. The imidazole ring can be synthesized through the condensation of benzylamine with glyoxal in the presence of an acid catalyst. The thiadiazole ring is often prepared by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. These two intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form the corresponding dihydroimidazole.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The thiadiazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: shares structural similarities with other imidazole and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of 2-[(4-BENZYL-5-METHYL-3H-IMIDAZOL-2-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its dual functionality, combining the properties of both imidazole and thiadiazole rings. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H17N5OS2 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N5OS2/c1-10-13(8-12-6-4-3-5-7-12)18-15(17-10)23-9-14(22)19-16-21-20-11(2)24-16/h3-7H,8-9H2,1-2H3,(H,17,18)(H,19,21,22) |
Clave InChI |
AHMOAPNSJFASRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12489869.png)
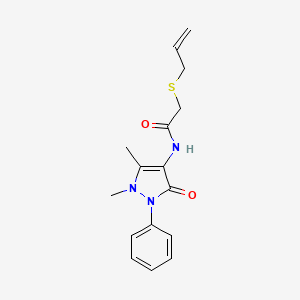
![Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)
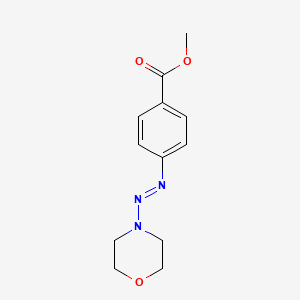
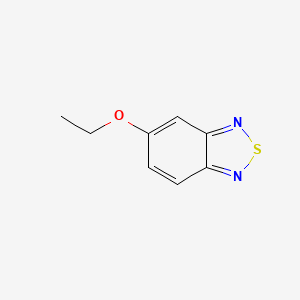
![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
![ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B12489915.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489916.png)
methanone](/img/structure/B12489923.png)
![17-Benzyl-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489924.png)
